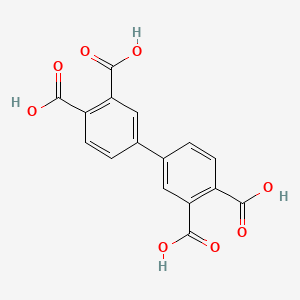
1,1'-联苯-3,3',4,4'-四羧酸
描述
Synthesis Analysis
The synthesis of [1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic acid and its derivatives often involves reactions under hydrothermal conditions with different metal ions and co-ligands. This process yields a variety of complexes, including metal–organic frameworks with 1D, 2D, and 3D structures (Li-Xin Sun et al., 2010). The coordination modes of the ligand and the structural characteristics of the flexible N-donor ligands play a crucial role in the construction of these complexes.
Molecular Structure Analysis
The molecular structure of [1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic acid derivatives is diverse, ranging from simple 1D chains to intricate 3D frameworks. These structures demonstrate the ligand's versatility in forming various coordination polymers and MOFs with different metal ions. The ligand's ability to adopt multiple coordination modes contributes to the formation of complex structures with unique properties (F. Su et al., 2017).
Chemical Reactions and Properties
[1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic acid participates in a range of chemical reactions, forming complexes with distinctive chemical properties. These properties are influenced by the ligand's interaction with metal ions and other co-ligands, resulting in various coordination modes and the formation of MOFs with specific functionalities. The compound's reactivity under different conditions highlights its potential in synthesizing materials with targeted chemical properties.
Physical Properties Analysis
The physical properties of complexes derived from [1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic acid, such as photoluminescence, are of significant interest. For instance, some complexes exhibit blue photoluminescence, making them promising candidates for applications as fluorescent materials (F. Su et al., 2017). These properties are directly related to the molecular and structural characteristics of the complexes.
科学研究应用
3,3',4,4'-联苯四羧酸应用的综合分析
3,3',4,4'-联苯四羧酸,也称为 BPDA,是一种多功能化合物,在科学研究中具有广泛的应用。以下是其在各个领域独特应用的详细分析。
聚酰亚胺合成:BPDA 是合成高性能聚酰亚胺的关键单体。 这些聚酰亚胺以其优异的热稳定性和氧化稳定性以及出色的机械性能而闻名 。它们广泛应用于需要能够承受极端条件的材料的行业,例如航空航天、航天飞行和机械工程。
热塑性塑料制造: 该化合物广泛用于制备各种热塑性塑料,包括聚酯、聚碳酸酯和聚醚 。由于其耐用性和柔韧性,这些材料在日常产品和工业部件中得到应用。
环氧树脂的形成: BPDA 在环氧树脂的形成中起着关键作用 。环氧树脂用于涂料、粘合剂和复合材料,得益于该化合物增强热稳定性和机械强度的能力。
芳香族聚酰胺纤维: 合成高分子量芳香族聚酰胺纤维使用 BPDA 作为关键成分 。这些纤维是纺织行业不可或缺的一部分,有助于生产高强度和耐热织物。
混合纳米复合膜: BPDA 用于制造混合纳米复合膜 。这些薄膜对于开发具有改进性能的先进材料至关重要,例如增加的强度、导电性和化学抗性。
离子液体介质: 该化合物因其在涉及离子液体的反应中的作用而受到关注 。离子液体由于其低挥发性和高极性,用作环境友好的反应介质,而 BPDA 与这些液体的相容性为更绿色的化学工艺开辟了途径。
安全和危害
未来方向
Biphenyl compounds have potential applications in various fields, including gas storage and separations, sensing, electrochemical energy storage, and optoelectronics . The future directions for “[1,1’-Biphenyl]-3,3’,4,4’-tetracarboxylic acid” would depend on its specific properties and potential applications.
作用机制
Target of Action
It is known that the compound is used as an important monomer in the preparation of a variety of thermoplastics and high-performance polyimides .
Mode of Action
The interaction of 3,3’,4,4’-Biphenyltetracarboxylic acid with its targets involves a series of chemical reactions. The compound is converted to 3,3’,4,4’-biphenyl dianhydride after dehydration . This dianhydride can then be polymerized with a variety of diamines to obtain polyimide insulating materials .
Biochemical Pathways
The synthesis of 3,3’,4,4’-Biphenyltetracarboxylic acid involves a reductive coupling reaction, which starts from 4-halogeno-o-phthalic acid salt or 4-halogeno-o-phthalic anhydride or 4-halogeno-o-phthalic acid ester, through a dehalogenation-dimerization reaction in the presence of palladium carbon . The oxidative coupling reaction of dimethyl phthalate (DMP) under oxygen pressure in the presence of palladium acetate is another well-known method .
Pharmacokinetics
It is known that the compound is used in the synthesis of high-performance polyimides, which have excellent thermal and oxidative stability .
Result of Action
The molecular and cellular effects of 3,3’,4,4’-Biphenyltetracarboxylic acid’s action result in the formation of high-performance polyimides. These polyimides have excellent thermal, oxidative stability, and excellent mechanical properties . They are widely employed in many fields such as aerospace, spaceflight, mechanical engineering, chemical engineering, microelectronics, and more .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,3’,4,4’-Biphenyltetracarboxylic acid. For instance, the compound has been successfully used as a gas chromatographic stationary phase to prepare a packed column for the separation of benzene/cyclohexane and toluene/methylcyclohexane . The electron-deficient cavity of the compound enables the prepared packed column to be used in the high-resolution gas chromatographic separation .
属性
IUPAC Name |
4-(3,4-dicarboxyphenyl)phthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O8/c17-13(18)9-3-1-7(5-11(9)15(21)22)8-2-4-10(14(19)20)12(6-8)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBALUPVVFCEPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353943 | |
| Record name | biphenyl-3,3',4,4'-tetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22803-05-0 | |
| Record name | 3,3′,4,4′-Biphenyltetracarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22803-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | biphenyl-3,3',4,4'-tetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3,3',4,4'-Biphenyltetracarboxylic acid?
A1: 3,3',4,4'-Biphenyltetracarboxylic acid has a molecular formula of C16H10O8 and a molecular weight of 330.25 g/mol.
Q2: What spectroscopic data is available for characterizing 3,3',4,4'-Biphenyltetracarboxylic acid?
A: Researchers commonly use Fourier-transform infrared spectroscopy (FTIR) to characterize 3,3',4,4'-Biphenyltetracarboxylic acid and its derivatives. [] This technique helps identify characteristic functional groups, such as carboxylic acids and aromatic rings.
Q3: Why is 3,3',4,4'-Biphenyltetracarboxylic acid often used in the production of polyimides?
A: Polyimides derived from 3,3',4,4'-Biphenyltetracarboxylic acid are known for their excellent thermal stability, mechanical strength, and chemical resistance. [, , , , , ] These properties make them suitable for demanding applications like high-temperature films, coatings, and electronic components.
Q4: How does the incorporation of 3,3',4,4'-Biphenyltetracarboxylic acid affect the properties of polyimide films?
A: Studies show that increasing the content of 3,3',4,4'-Biphenyltetracarboxylic acid units in polyimide films generally enhances their stiffness and gas barrier properties. [] This is attributed to the rigid structure of the biphenyl unit, which enhances chain packing and reduces free volume within the polymer matrix.
Q5: Are there any limitations to using polyimides derived from 3,3',4,4'-Biphenyltetracarboxylic acid?
A: While known for their excellent properties, polyimides derived from 3,3',4,4'-Biphenyltetracarboxylic acid can be challenging to process due to their high glass transition temperatures and limited solubility in common organic solvents. [, , , ]
Q6: How do researchers address the processing challenges of 3,3',4,4'-Biphenyltetracarboxylic acid-based polyimides?
A6: Various strategies are employed to improve the processability of these polyimides, including:
- Copolymerization: Introducing flexible linkages or other monomers into the polymer backbone can enhance solubility and lower the glass transition temperature. [, , ]
- Use of specific solvents: Certain high-boiling polar aprotic solvents, such as N-methylpyrrolidone (NMP) and dimethyl sulfoxide (DMSO), are effective in dissolving these polyimides. []
- Alternative curing techniques: Techniques like variable frequency microwave (VFM) curing allow for rapid and efficient imidization, potentially reducing processing time and improving film properties. [, ]
Q7: How does the structure of the diamine component influence the properties of polyimides synthesized with 3,3',4,4'-Biphenyltetracarboxylic acid?
A: Research demonstrates that the diamine structure significantly affects the final polyimide properties. For example, polyimides made with p-phenylenediamine exhibit higher hardness compared to those synthesized with more flexible diamines like 4,4′-oxydiphenylene diamine or 4,4′-sulfonyldiphenylene diamine. [] This difference arises from the variations in chain packing and intermolecular interactions influenced by the diamine structure.
Q8: How is 3,3',4,4'-Biphenyltetracarboxylic acid typically synthesized?
A: A common synthesis route involves a multi-step process starting from phthalic anhydride. This process includes bromination, coupling reactions using palladium catalysts, and subsequent hydrolysis and dehydration steps to yield the final 3,3',4,4'-Biphenyltetracarboxylic acid dianhydride (BPDA). [, , ]
Q9: What are some other applications of 3,3',4,4'-Biphenyltetracarboxylic acid and its derivatives besides polyimide synthesis?
A9: This compound and its derivatives have found application in various fields, including:
- Metal-Organic Frameworks (MOFs): 3,3',4,4'-Biphenyltetracarboxylic acid can act as an organic linker in the construction of MOFs, which are porous materials with potential applications in gas storage, separation, and catalysis. [, , , , , ]
- Luminescent materials: Some metal complexes incorporating 3,3',4,4'-Biphenyltetracarboxylic acid exhibit interesting luminescent properties, making them potential candidates for applications in sensors and display technologies. [, ]
- Antibacterial coatings: Research suggests that 3,3',4,4'-Biphenyltetracarboxylic acid can be used to modify the surface of materials like poly(vinyl alcohol) and enhance their antibacterial properties. []
Q10: What role does computational chemistry play in the study of 3,3',4,4'-Biphenyltetracarboxylic acid and its derivatives?
A: Computational techniques like molecular docking and molecular dynamics simulations can provide valuable insights into the interactions of 3,3',4,4'-Biphenyltetracarboxylic acid with other molecules, such as proteins or metal ions. [] These simulations can aid in:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5-Dihydrooxazole-5-one, 4-[4-acetoxy-3-methoxybenzylidene]-2-phenyl-](/img/structure/B1269222.png)



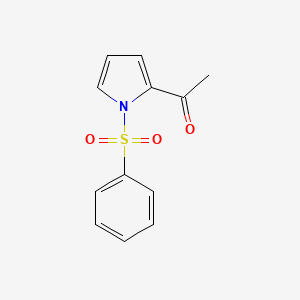



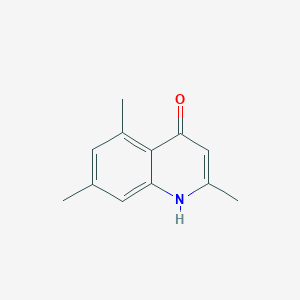
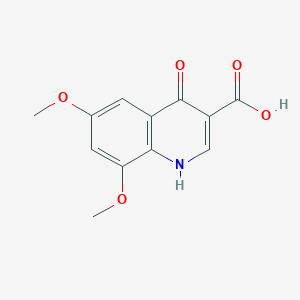
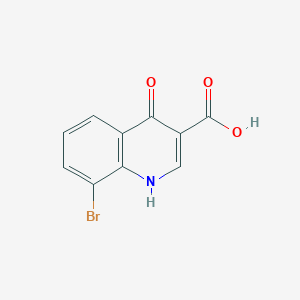
![4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269254.png)
![4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269256.png)
![2-[(2-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1269257.png)